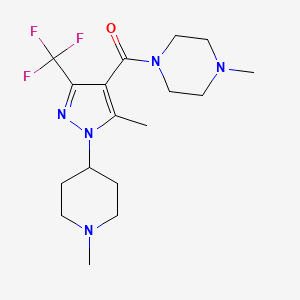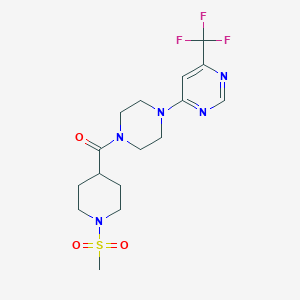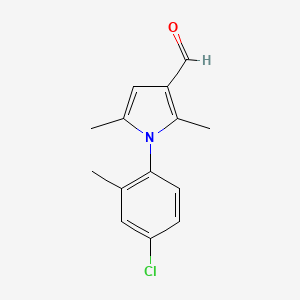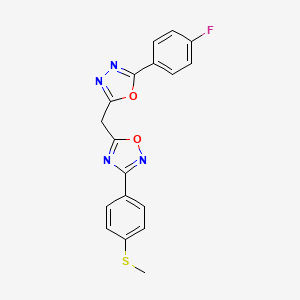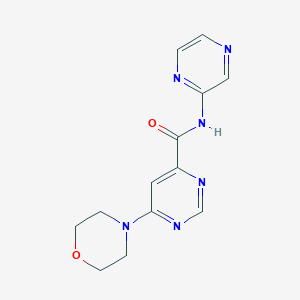
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and CDK2/cyclin A2 , which are crucial for tuberculosis therapy and cancer treatment, respectively.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to significant activity against mycobacterium tuberculosis h37ra and inhibitory activity against CDK2/cyclin A2 .
Biochemical Pathways
Based on the targets, it can be inferred that the compound may affect thecell cycle progression and the metabolic processes of Mycobacterium tuberculosis H37Ra .
Result of Action
The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . It also shows inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM . These results indicate that the compound has potential anti-tubercular and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide is that it is a small molecule compound, which makes it easier to synthesize and study in the laboratory. Additionally, its potential applications in anti-inflammatory and anti-cancer research make it a promising candidate for further study. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research involving 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide. One area of interest is its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, its potential as an anti-cancer agent warrants further study, particularly in the development of combination therapies with other anti-cancer agents. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in the laboratory.
Synthesemethoden
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazine-2-carboxylic acid and morpholine to form an intermediate product, which is then reacted with 2-amino-4-chloropyrimidine-5-carboxamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of 6-morpholino-N-(pyrazin-2-yl)pyrimidine-4-carboxamide are not fully understood yet. It is known that this compound has been designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being studied. Preliminary studies suggest that it may have significant activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
6-morpholin-4-yl-N-pyrazin-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-13(18-11-8-14-1-2-15-11)10-7-12(17-9-16-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYXRLUCZZHUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

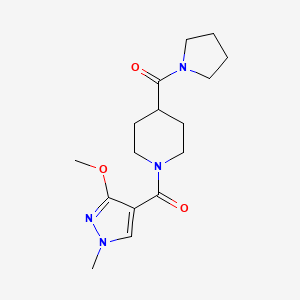
![N-{2-[(E)-(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B2444000.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2444001.png)
![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2444002.png)
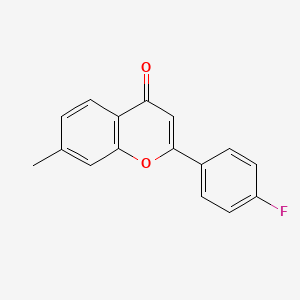
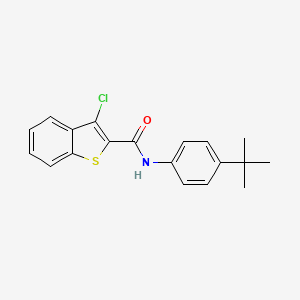
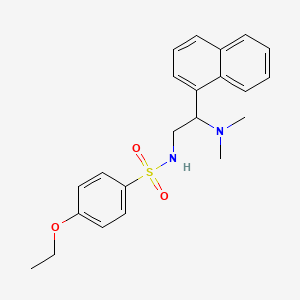

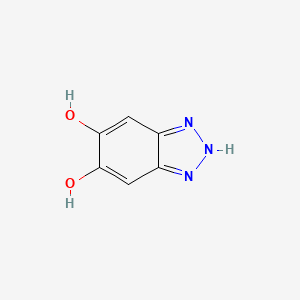
![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2444014.png)
